molecular formula C19H19FN2O3 B6500662 2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide CAS No. 955219-67-7

2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Cat. No.: B6500662
CAS No.: 955219-67-7
M. Wt: 342.4 g/mol
InChI Key: IGLIHEKNVSSOBU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a synthetic small molecule belonging to a class of N-substituted acetamide derivatives featuring a 5-oxo-1-phenylpyrrolidin-3-yl)methyl scaffold. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly for the design and development of novel biologically active compounds. The molecule integrates a 4-fluorophenoxy ether moiety attached to the acetamide carbonyl, a feature often explored to modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The core pyrrolidinone structure is a common pharmacophore found in molecules with diverse activities. As a research chemical, this compound serves as a valuable building block or intermediate for synthetic chemists and a pharmacological probe for biologists. Potential research applications include investigating structure-activity relationships (SAR), developing enzyme inhibitors, and studying receptor-ligand interactions. Researchers can utilize this compound to explore new chemical spaces in drug discovery projects. This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for reference purposes only. Researchers should handle this material with appropriate precautions and consult safety data sheets prior to use.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-15-6-8-17(9-7-15)25-13-18(23)21-11-14-10-19(24)22(12-14)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLIHEKNVSSOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a synthetic organic compound characterized by its unique structural features, including a fluorophenoxy group and a pyrrolidinyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • IUPAC Name : 2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
  • CAS Number : 954651-34-4
  • Molecular Formula : C19H19FN2O2
  • Molecular Weight : 326.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the lipophilicity and metabolic stability of the compound, which may facilitate its penetration into biological membranes and increase its bioavailability. The pyrrolidinyl moiety is crucial for binding to biological targets, influencing various signaling pathways.

Anticonvulsant Activity

Research indicates that compounds similar to 2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide exhibit significant anticonvulsant properties. A study demonstrated that derivatives with a pyrrolidine core showed protective effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice . The introduction of fluorine atoms into the structure was found to enhance anticonvulsant activity by increasing metabolic stability and modulating electronic properties .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The presence of the fluorophenoxy group is believed to play a role in modulating enzyme activity by altering binding affinity. This characteristic makes it a candidate for further studies in drug development targeting enzyme-related diseases.

Study on Anticonvulsant Properties

A pharmacological study evaluated the anticonvulsant efficacy of various derivatives, including those related to 2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide. The results indicated that certain analogs exhibited significant protection against seizures induced by MES at doses ranging from 100 to 300 mg/kg, with notable differences in onset time and duration of action .

Structure-Activity Relationship (SAR)

A structure–activity relationship analysis highlighted the importance of the pyrrolidine core in determining anticonvulsant activity. Modifications to this core significantly affected the pharmacological profile of the derivatives tested, underscoring the need for careful design in developing new therapeutic agents .

Data Table

PropertyValue
IUPAC Name2-(4-fluorophenoxy)-N-...methyl]acetamide
CAS Number954651-34-4
Molecular FormulaC19H19FN2O2
Molecular Weight326.4 g/mol
Anticonvulsant ActivityEffective in MES model
Enzyme BindingModerate affinity

Comparison with Similar Compounds

2-(4-isopropylphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

  • Structural Difference: The 4-fluorophenoxy group is replaced with a bulkier 4-isopropylphenoxy substituent.
  • Steric effects may alter binding affinity to target receptors compared to the fluorine-substituted analogue .

2-(4-methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

  • Structural Difference: Incorporates a 4-methoxy-3-methylphenyl group and an oxadiazole linker between the acetamide and pyrrolidinone.
  • Molecular Formula : C22H22N4O4 (MW: 406.4).
  • The methoxy group enhances electron-donating properties, contrasting with the electron-withdrawing fluorine in the parent compound .

Analogues with Heterocyclic Modifications

2-[(4-chlorophenyl)thio]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide

  • Structural Difference: Replaces the phenoxy group with a 4-chlorophenylthio moiety and substitutes pyrrolidinone with a pyrazole ring.
  • Pyrazole’s aromaticity and hydrogen-bonding capacity may influence pharmacokinetic profiles compared to the lactam in pyrrolidinone .

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(4-fluorophenoxy)acetamide

  • Structural Difference : Features a sulfone-containing thienyl group and a 3-bromobenzyl substituent.
  • Key Properties : Predicted pKa = -0.97 (strongly acidic), boiling point = 668.1°C, density = 1.55 g/cm³.
  • Implications :
    • The sulfone group enhances solubility but may reduce blood-brain barrier penetration.
    • Bromine’s steric and electronic effects could improve halogen-bonding interactions in target proteins .

Pharmacokinetic and Physicochemical Comparisons

Compound Molecular Weight logP Polar Surface Area (Ų) Key Structural Features
Target Compound* ~350 (estimated) ~1.0 ~50 (estimated) 4-fluorophenoxy, pyrrolidinone
Y205-7732 296.34 0.64 43.67 Morpholine-propyl, 4-fluorophenoxy
2-(4-isopropylphenoxy)-analogue ~350 (estimated) ~2.5 ~40 (estimated) 4-isopropylphenoxy, pyrrolidinone
Oxadiazole-analogue 406.4 ~1.8 ~75 Oxadiazole, 4-methoxy-3-methylphenyl

*Estimates based on structural similarities.

Preparation Methods

Synthesis of 2-(4-Fluorophenoxy)acetic Acid

This intermediate is typically prepared via nucleophilic aromatic substitution (SNAr) between 4-fluorophenol and chloroacetic acid under alkaline conditions.

StepReagents/ConditionsYield
14-Fluorophenol, chloroacetic acid, NaOH (aq.), reflux, 6h85–90%

The reaction proceeds via deprotonation of 4-fluorophenol to form a phenoxide ion, which attacks the α-carbon of chloroacetic acid. The product is isolated by acidification and recrystallization.

Synthesis of 1-(Aminomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

This pyrrolidinone derivative is synthesized through a three-step sequence:

  • Cyclocondensation : Phenylglycine and ethyl acetoacetate undergo cyclization in acetic anhydride to form 1-phenyl-5-pyrrolidinone.

  • Reductive Amination : The ketone group at position 5 is converted to an amine via reaction with ammonium acetate and sodium cyanoborohydride.

  • Methylaminomethylation : Introduction of the aminomethyl group at position 3 using formaldehyde and methylamine under Mannich reaction conditions.

Amide Bond Formation: Core Reaction Pathways

The final step involves coupling 2-(4-fluorophenoxy)acetic acid with 1-(aminomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. Three widely used methods are detailed below.

Carbodiimide-Mediated Coupling (EDC/HOBt)

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Temperature20–25°C
Reaction Time12–16h
Yield72–78%

Procedure :

  • Dissolve 2-(4-fluorophenoxy)acetic acid (1.0 eq) and EDC (1.2 eq) in DCM.

  • Add HOBt (1.1 eq) and stir for 30 minutes.

  • Introduce the pyrrolidinone-methylamine derivative (1.0 eq) and TEA (2.5 eq).

  • Stir at room temperature overnight, then wash with 5% HCl and saturated NaHCO3.

Uranium/Guanidinium-Based Coupling (HATU/DIEA)

Hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) offers higher efficiency for sterically hindered amines.

ParameterValue
SolventAcetonitrile
BaseN,N-Diisopropylethylamine (DIEA)
Temperature0–5°C → 20°C
Reaction Time3–5h
Yield82–86%

Procedure :

  • Cool a mixture of 2-(4-fluorophenoxy)acetic acid (1.0 eq) and HATU (1.5 eq) in acetonitrile to 0°C.

  • Add DIEA (3.0 eq) and stir for 15 minutes.

  • Add the amine derivative (1.0 eq) and warm to room temperature.

  • Filter and purify via recrystallization.

Acid Chloride Route

This two-step method involves converting the carboxylic acid to its acyl chloride before amide formation.

StepReagents/ConditionsYield
1Thionyl chloride (SOCl2), reflux, 2h95%
2Amine, TEA, DCM, 0°C → 20°C, 4h68–70%

Procedure :

  • Reflux 2-(4-fluorophenoxy)acetic acid with SOCl2 to form the acyl chloride.

  • Add the amine derivative slowly to the acyl chloride in DCM with TEA.

  • Quench with ice water and extract with DCM.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Purity (%)ScalabilityCost
EDC/HOBt72–78≥98Moderate$$
HATU/DIEA82–86≥99High$$$
Acid Chloride68–70≥95High$

Key Findings :

  • HATU/DIEA offers the highest yield and purity but at a higher cost due to reagent prices.

  • Acid Chloride is cost-effective but requires careful handling of corrosive reagents.

  • EDC/HOBt balances cost and efficiency for laboratory-scale synthesis.

Optimization Strategies and Challenges

Solvent Selection

  • Polar aprotic solvents (e.g., acetonitrile, DMA) enhance reaction rates by stabilizing transition states.

  • DCM is preferred for acid-sensitive intermediates due to its inertness.

Temperature Control

  • Exothermic reactions (e.g., HATU-mediated coupling) require cooling to 0–5°C to minimize side reactions.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity product.

  • Column Chromatography : Necessary for removing unreacted amine or coupling agents.

Industrial-Scale Considerations

For large-scale production (>1 kg), the HATU/DIEA method is less viable due to cost constraints. Modified protocols using T3P® (propylphosphonic anhydride) have been explored:

ParameterValue
SolventEthyl acetate
BaseTEA
Temperature40–45°C
Reaction Time2h
Yield88%

This approach reduces reaction time and improves atom economy .

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

  • Step 1: Activation of the fluorophenoxy group via deprotonation using a base (e.g., K₂CO₃) in anhydrous solvents like DMF or THF under nitrogen atmosphere .
  • Step 2: Coupling with the pyrrolidinone intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) at 0–5°C to minimize side reactions .
  • Critical parameters: Temperature control (<5°C during coupling), solvent polarity (to stabilize intermediates), and stoichiometric ratios (1:1.2 for nucleophile:electrophile) to drive reaction completion. Purity is confirmed via TLC and HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Primary techniques:
    • ¹H/¹³C NMR: Identifies proton environments (e.g., fluorophenoxy aromatic protons at δ 6.8–7.2 ppm; pyrrolidinone carbonyl at ~175 ppm) .
    • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 411.15) .
  • Contradictions: Discrepancies in carbonyl peak positions (e.g., 170 vs. 175 ppm) may arise from solvent polarity or tautomerism. Resolution involves comparative analysis with analogous compounds and DFT calculations .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at 10 μM compound concentration .
  • Receptor binding: Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ determination via nonlinear regression .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can conflicting data between compound purity and biological activity be systematically addressed?

  • Hypothesis 1: Impurities (e.g., unreacted fluorophenol) may interfere with assays.
    • Method: Re-purify via preparative HPLC (C18 column, 70:30 H₂O:ACN) and re-test activity .
  • Hypothesis 2: Stereochemical heterogeneity (e.g., undetected enantiomers).
    • Method: Chiral HPLC (Chiralpak IA column) to isolate enantiomers; test individually .
  • Hypothesis 3: Solubility-driven false negatives.
    • Method: Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation to improve bioavailability .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Strategy 1: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrrolidinone ring to block cytochrome P450 oxidation .
  • Strategy 2: Replace the acetamide linker with a bioisostere (e.g., sulfonamide) to enhance resistance to amidase cleavage .
  • Validation: Microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS quantification of parent compound remaining at 60 min .

Q. How can contradictory SAR data for fluorophenoxy derivatives be reconciled?

  • Case study: A derivative with para-fluoro substitution shows high activity in kinase assays but low cell permeability.
    • Analysis: LogP calculations (e.g., ClogP ~3.5) may indicate excessive hydrophobicity.
    • Solution: Introduce polar substituents (e.g., -OH at meta-position) while retaining fluorine. Re-test permeability via PAMPA assay .

Q. What computational methods validate the compound’s mechanism of action when experimental data is inconclusive?

  • Molecular docking: Use AutoDock Vina to model binding to target proteins (e.g., EGFR kinase; PDB ID: 1M17). Prioritize poses with ΔG ≤ -8 kcal/mol .
  • MD simulations: Run 100 ns simulations (AMBER force field) to assess binding stability (RMSD ≤2 Å) .
  • In silico mutagenesis: Identify critical residues (e.g., Lys721 in EGFR) via alanine scanning .

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